molecular formula C9H5BrClN B035304 3-Bromo-2-chloroquinoline CAS No. 101870-60-4

3-Bromo-2-chloroquinoline

Katalognummer B035304
CAS-Nummer: 101870-60-4
Molekulargewicht: 242.5 g/mol
InChI-Schlüssel: RWWUFTQVKMNRQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of 3-bromo-2-chloroquinoline and related derivatives has been explored through various methodologies. For instance, a novel synthesis approach for 3-halo-2-phenylquinoline-4-carboxylic acids, including 3-bromo derivatives, involves a procedure using an amino intermediate that is subsequently replaced by bromine according to the Sandmeyer reaction (Raveglia et al., 1997). Additionally, regioselective synthesis methods have been developed to achieve 3-bromoquinoline derivatives via formal [4 + 2]-cycloaddition reactions (Tummatorn et al., 2015).

Molecular Structure Analysis

The molecular structure of 3-bromo-2-chloroquinoline derivatives has been studied using various spectroscopic methods, including FTIR, NMR, and mass spectrometry, complemented by single crystal X-ray diffraction. These analyses have confirmed the structures of synthesized compounds and provided insight into their conformational stability and electronic properties (Zhou et al., 2022).

Chemical Reactions and Properties

The chemical reactivity of 3-bromo-2-chloroquinoline includes its involvement in various organic transformations. For example, its reactivity has been leveraged in the regioselective synthesis of bromoquinoline derivatives and diastereoselective synthesis of tetrahydroquinoline derivatives, showcasing its versatility as a building block for complex molecular architectures (Tummatorn et al., 2015).

Physical Properties Analysis

The physical properties of 3-bromo-2-chloroquinoline derivatives have been explored through DFT studies, crystallographic analysis, and conformational studies, revealing important aspects of their molecular geometry, electronic structure, and potential for interaction with other molecules. These studies provide a comprehensive understanding of how these compounds behave in different chemical environments and under various conditions (Zhou et al., 2022).

Wissenschaftliche Forschungsanwendungen

  • Synthesis of Neocryptolepines : A study by Hostyn et al. (2011) in "Tetrahedron" describes a one-pot strategy to synthesize D-ring chloro-substituted neocryptolepines from 3-bromo-2-chloro-1-methylquinolinium triflate. This process shows promise for the development of new drugs (Hostyn et al., 2011).

  • Intermediate for Aryl Quinoline Compounds : Zhou et al. (2022) in "Molecular Crystals and Liquid Crystals" highlight that compounds like 3-Benzyl-6-bromo-2-chloroquinoline are important intermediates for synthesizing aryl quinoline compounds. Their molecular structures optimized by density functional theory are consistent (Zhou et al., 2022).

  • Synthesis of Biologically Important Compounds : Abdel-Wahab and Khidre (2012) in the "Journal of Chemistry" discuss how the chemistry of 2-Chloroquinoline-3-carbaldehyde from 1979 to 1999 led to the synthesis of biologically important compounds, providing valuable data for organic and medicinal chemists (Abdel-Wahab & Khidre, 2012).

  • Fungitoxic Activity : Gershon et al. (1996) in "Monatshefte für Chemie / Chemical Monthly" found that 3-bromo-6-chloro-8-quinolinols exhibit greater fungitoxic activity than their bromine-containing analogues, inhibiting the growth of certain fungi at low concentrations (Gershon et al., 1996).

  • Antimalarial Activity : Kumawat et al. (2016) in the "Arabian Journal of Chemistry" studied a derivative, 3-(3-(7-chloroquinolin-4-ylamino)propyl)-2-(4-bromophenyl)-1,3-thiazinan-4-one, which exhibited marginally superior antimalarial activity compared to other compounds evaluated (Kumawat et al., 2016).

  • Synthesis of Quinoline Carboxylic Acids : Raveglia et al. (1997) in the "Journal of Heterocyclic Chemistry" developed a method for synthesizing 3-chloro and 3-bromo-2-phenylquinoline-4-carboxylic acids, involving the synthesis of an amino intermediate followed by the replacement of the amino group with chlorine or bromine (Raveglia et al., 1997).

Zukünftige Richtungen

The future research directions in the field of 3-Bromo-2-chloroquinoline and related compounds involve improvements in their synthesis, novel transformations of these compounds, and their applications in the synthesis of aryl quinoline compounds .

Eigenschaften

IUPAC Name

3-bromo-2-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWUFTQVKMNRQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459131
Record name 3-BROMO-2-CHLOROQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-chloroquinoline

CAS RN

101870-60-4
Record name 3-BROMO-2-CHLOROQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2-chloroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To POCl3 (7.5 ml, 80 mmol) was added in portions solid 6 (2.25 g, 10 mmol). The mixture was stirred at room temperature for 30 min and then 60° C. for 10 min. The mixture was then poured into cold 1M NaOH extracted with CH2C2. The combined extracts were dried (K2CO3) and concentrated to a residue which was purified by flash chromatography (EtOAc) to afford 3-Bromo-2-chloroquinoline 7 (1.95 g, 80%). 1H NMR d (ppm): 7.6 dd (CH atom), 7.7 m (2 CH atom), 8.0 d (CH atom), 8.5 s (CH arom)
Name
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-chloroquinoline
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-chloroquinoline
Reactant of Route 3
Reactant of Route 3
3-Bromo-2-chloroquinoline
Reactant of Route 4
Reactant of Route 4
3-Bromo-2-chloroquinoline
Reactant of Route 5
3-Bromo-2-chloroquinoline
Reactant of Route 6
Reactant of Route 6
3-Bromo-2-chloroquinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.